molecular formula C14H14N2O B329323 N-(4-methylbenzyl)isonicotinamide

N-(4-methylbenzyl)isonicotinamide

Cat. No.: B329323
M. Wt: 226.27 g/mol
InChI Key: SGDTYNBNLNOSBZ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)isonicotinamide is a synthetic amide derivative combining an isonicotinic acid moiety with a 4-methylbenzyl group. Its synthesis involves coupling isonicotinoyl chloride with 4-methylbenzylamine under standard amidation conditions, followed by purification via column chromatography (petroleum ether/ethyl acetate, 1:1), yielding a pale yellow solid in 75% efficiency .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-9H,10H2,1H3,(H,16,17)

InChI Key

SGDTYNBNLNOSBZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)isonicotinamide typically involves the reaction of 4-methylbenzylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylbenzyl)isonicotinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Spectral Characteristics :

  • 1H NMR (DMSO-d6, 400 MHz): δ 9.29–9.26 (m, 1H, CONH), 8.73–8.72 (m, 2H, pyridine-H), 7.79–7.78 (m, 2H, pyridine-H), 7.21 (d, J = 8.0 Hz, 2H, benzyl-H), 7.14–7.13 (m, 2H, benzyl-H), 4.45–4.44 (m, 2H, CH2), 2.27 (s, 3H, CH3) .
  • 13C NMR (DMSO-d6, 100 MHz): δ 164.7 (C=O), 150.3, 141.4, 136.1, 136.0 (aromatic carbons), 42.5 (CH2), 20.7 (CH3) .

Comparison with Structural Analogs

Positional Isomer: N-(3-methylbenzyl)isonicotinamide

The meta-methyl analog, N-(3-methylbenzyl)isonicotinamide, differs in the substitution position of the methyl group on the benzyl ring.

  • Electronic Effects : The meta-methyl group disrupts aromatic symmetry, altering electron density distribution. This may deshield adjacent protons, shifting NMR signals compared to the para isomer.

Table 1: Comparative Overview of Isonicotinamide Derivatives

Property N-(4-methylbenzyl)isonicotinamide N-(3-methylbenzyl)isonicotinamide
Methyl Position Para Meta
1H NMR (Benzyl-H) 7.21 ppm (d, J = 8.0 Hz) Not reported
Synthetic Yield 75% Not reported
Symmetry High (para substitution) Low (meta substitution)

Substituent Variations in Benzyl Groups

Evidence from related compounds, such as S-(4-methylbenzyl)-L-cysteine (MbzlC) and S-(4-methoxybenzyl)-L-cysteine (MeObzlC) , highlights broader trends in substituent effects:

  • Electron-Donating Groups : Methoxy substituents (e.g., MeObzlC) increase electron density, enhancing resonance stabilization compared to methyl groups.
  • Steric Bulk : Larger substituents (e.g., tert-butoxycarbonyl in BocK ) may impede molecular packing, affecting crystallinity—a factor critical in X-ray structure determination (e.g., via SHELX software ).

Research Findings and Implications

  • Synthetic Efficiency : The para-methyl derivative’s higher yield (75%) suggests favorable reaction kinetics, possibly due to reduced steric interference during amide bond formation .
  • Structural Applications : Para-substituted derivatives are preferable in crystallography due to their symmetry, aligning with SHELX’s efficacy in refining high-symmetry structures .

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